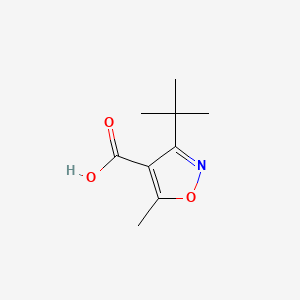

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid

Descripción general

Descripción

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl and methyl groups attached to the isoxazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

One of the primary applications of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid is in the synthesis of herbicides. The compound serves as an intermediate in the production of isoxazole derivatives that are effective against a variety of weeds. Research indicates that these derivatives can be designed for both broad-spectrum and selective herbicidal action, addressing the ongoing agricultural need for effective weed management solutions .

Case Study: Synthesis of Isoxazole Derivatives

A patent describes a method for optimizing the yield of 3-amino-5-(tert-butyl)isoxazole, which can be derived from this compound. This compound is synthesized by reacting pivaloylacetonitrile with hydroxylamine under controlled conditions, yielding a product that is useful as a precursor for herbicides . The optimized process achieved a yield of approximately 56% for the desired isomer.

Veterinary Medicine

Endoparasite Control

Another significant application lies in veterinary medicine, where derivatives of this compound are utilized to combat endoparasites. The compounds have been shown to be effective against various parasites in animals, including dogs and cats. They can be administered through multiple routes such as oral, dermal, or parenteral methods .

Application Methods

The active ingredients derived from this compound can be formulated into various preparations like tablets, pastes, or injectable solutions, providing flexibility in treatment options for veterinarians .

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive molecules. Its derivatives have been explored for their potential as therapeutic agents, including Raf kinase inhibitors, which are relevant in cancer treatment .

Case Study: Raf Kinase Inhibitors

Research has demonstrated that aminopyrazole amide derivatives synthesized from this compound exhibit inhibitory activity against Raf kinases in melanoma cells. These findings suggest that the compound could play a role in developing targeted cancer therapies .

Chemical Synthesis and Research

Reactivity and Applications

The compound is also employed in various chemical reactions due to its functional groups. It participates in esterification reactions and is used as a reactant in Click chemistry processes, which are valuable for constructing complex molecular architectures .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The isoxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-(Tert-butyl)-5-methylisoxazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain contexts.

5-Methylisoxazole-4-carboxylic acid: Lacks the tert-butyl group, which can affect its steric properties and reactivity.

3-(Tert-butyl)isoxazole-4-carboxylic acid: Lacks the methyl group, which can influence its electronic properties and interactions.

Uniqueness

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the tert-butyl, methyl, and carboxylic acid groups. This combination imparts specific steric, electronic, and chemical properties that can be leveraged in various applications. The presence of both tert-butyl and methyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial processes.

Actividad Biológica

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features a tert-butyl group and a carboxylic acid functional group attached to an isoxazole ring, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. For instance, it was reported that derivatives of isoxazoles, including this compound, demonstrated improved antioxidant activities in various assays compared to standard antioxidants like Trolox .

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as Hep3B (liver cancer) and MCF7 (breast cancer). The compound was observed to reduce alpha-fetoprotein secretion, a marker associated with tumor activity, suggesting a potential role in cancer treatment .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Assays : In one study, the compound was tested against free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a significant reduction in radical activity, supporting its role as an effective antioxidant agent .

- Cytotoxicity Tests : The compound was evaluated for cytotoxic effects on various cancer cell lines. The IC values were measured using MTS assays to determine cell viability after treatment with different concentrations of the compound. Results showed that at certain concentrations, the compound significantly inhibited cell growth compared to controls .

Data Table: Biological Activity Overview

| Activity | Tested Concentration (μg/ml) | IC Value (μg/ml) | Cell Line | Effect |

|---|---|---|---|---|

| Antioxidant | 1, 10, 50 | 7.8 ± 1.21 | N/A | Significant reduction in radicals |

| Cytotoxicity | 1, 10, 50 | Varies | Hep3B | Induced apoptosis |

| Alpha-fetoprotein | N/A | N/A | Hep3B | Reduced secretion |

Future Directions

Given the promising results regarding its antioxidant and anticancer activities, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects, particularly in cancer cells.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Propiedades

IUPAC Name |

3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(10-13-5)9(2,3)4/h1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBDFVBVJCUFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.